IFN alpha-IFNAR-IN-1 hydrochloride
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Overview
Description
IFN alpha-IFNAR-IN-1 hydrochloride is a nonpeptidic, low-molecular-weight inhibitor that inhibits the interaction between IFN-α and IFNAR . It is used in research and has shown to inhibit virus-induced increases in the production of IFN-α and IL-12 in bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) infected with modified Vaccinia virus Ankara (MVA) or vesicular stomatitis virus (VSV) .
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available literature .Molecular Structure Analysis
The molecular formula of this compound is C18H17NS.ClH . The molecular weight is 315.86 . It is a nonpeptidic, low-molecular-weight compound .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white compound . It has a molecular weight of 315.86 and a molecular formula of C18H17NS.ClH .Scientific Research Applications
1. Receptor Interaction and Signal Transduction
IFN alpha-IFNAR-IN-1 hydrochloride is primarily linked with the IFN alpha receptor (IFNAR) and is involved in intricate processes of receptor interaction and signal transduction. Research indicates that IFN alpha subtypes, through their interaction with IFNAR, initiate a series of signal transduction mechanisms. These mechanisms involve tyrosine phosphorylation of the IFNAR chain, an essential step in the action of type I interferons like IFN-alpha and IFN-beta (Abramovich et al., 1994). Additionally, the ligand-induced association of IFNAR components, influenced by IFN alpha-IFNAR-IN-1, is pivotal for improved ligand binding and subsequent signaling (Cohen et al., 1995).
2. Modulation of Immune Response
Type I interferons, including IFN-alpha, are known for their role in modulating the immune response. Studies demonstrate that this compound is involved in activating various cells of the immune system, such as natural killer (NK) cells, dendritic cells, and T lymphocytes. This activation is critical for the acquisition of effector functions in these cells, contributing to their antiviral and antitumor activities (Hervás-Stubbs et al., 2011).
3. Antiviral and Antiproliferative Activities
This compound plays a significant role in antiviral and antiproliferative activities. It is involved in regulating the expression of various genes and proteins that contribute to these biological functions. Research shows that type I interferons, including IFN-alpha, exhibit these activities by binding to IFNAR and activating several signaling pathways (Bekisz et al., 2004).
4. Structural Insights and Binding Dynamics
Structural modeling and computational biology studies provide insights into the binding dynamics between IFN-alpha subtypes and IFNAR. These studies have been instrumental in understanding the molecular interactions at play, including the identification of key residues and domains involved in receptor binding. This understanding aids in the design of therapeutic strategies targeting specific IFNAR interactions (Kumaran et al., 2007).
5. Implications for Disease Treatment
The interaction between IFN alpha and IFNAR, influenced by this compound, has implications for the treatment of various diseases. For example, IFN alpha-2b, a type of IFN-alpha, has been shown to be effective in adjuvant therapy for high-risk resected cutaneous melanoma, influencing relapse-free and overall survival rates (Kirkwood et al., 2023).
Mechanism of Action
Target of Action
The primary target of IFN alpha-IFNAR-IN-1 hydrochloride is the interaction between the cytokine IFN-α and its receptor IFNAR . This interaction plays a crucial role in the immune response, particularly in the defense against viral infections .
Mode of Action
This compound acts as a nonpeptidic, low-molecular-weight inhibitor of the interaction between IFN-α and IFNAR . It inhibits the IFN-α responses that are elicited after treatment with CpG2216, stimulation with poly (I:C), and infection with VSV-M2 .
Biochemical Pathways
This compound affects the IFN-α pathway, which is a part of the immune response against viral infections . By inhibiting the interaction between IFN-α and IFNAR, it can modulate the downstream effects of this pathway .
Pharmacokinetics
It’s noted that the hydrochloride form of the compound typically has better water solubility and stability , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the specific inhibition of IFN-α responses . This can have implications for immune response modulation, particularly in the context of viral infections .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other molecules could potentially impact the activity of the compound .
Safety and Hazards
IFN alpha-IFNAR-IN-1 hydrochloride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes. Prolonged exposure can lead to serious damage to health. There is a possible risk of impaired fertility and harm to the unborn child .
Future Directions
properties
IUPAC Name |
N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS.ClH/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18;/h2-12,19H,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTESJCPDPNGOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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